5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 112734-82-4
VCID: VC2242953
InChI: InChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13)
SMILES: CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 112734-82-4

Cat. No.: VC2242953

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione - 112734-82-4

Specification

CAS No. 112734-82-4
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
IUPAC Name 1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Standard InChI InChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13)
Standard InChI Key GDUBTDUSGDABQN-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C
Canonical SMILES CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione features a fused bicyclic system consisting of pyridine and pyrimidine rings. The structure includes a hydroxyl group at position 5, methyl groups at positions 1 and 3, and carbonyl groups at positions 2 and 4. This arrangement of functional groups creates a unique chemical entity with distinctive reactivity patterns and potential for further modification.

The compound is identified by the CAS number 112734-82-4 and has been characterized through various analytical techniques. The molecular formula is C₉H₉N₃O₃, corresponding to a molecular weight of 207.19 g/mol. This specific arrangement of atoms creates a planar heterocyclic system with multiple sites for potential interactions with biological targets.

Table 1: Key Identification and Structural Parameters

ParameterValue
Chemical Name5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS Number112734-82-4
Molecular FormulaC₉H₉N₃O₃
Molecular Weight207.19 g/mol
Structure TypeFused heterocyclic system (pyrido[2,3-d]pyrimidine)
Key Functional GroupsHydroxyl (position 5), methyl groups (positions 1 and 3), carbonyl groups (positions 2 and 4)

Physical and Chemical Properties

The physical properties of 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include its appearance as a crystalline solid. The compound's solubility profile suggests it is soluble in polar organic solvents such as DMSO and DMF, which is consistent with the presence of polar functional groups in its structure.

The chemical reactivity of this compound is primarily determined by its functional groups. The hydroxyl group at position 5 can participate in hydrogen bonding interactions and can be targeted for chemical modifications. The carbonyl groups at positions 2 and 4 can undergo typical carbonyl reactions, including nucleophilic addition. Additionally, the nitrogen atoms in the heterocyclic system contribute to the compound's basicity and potential for coordination with metal ions. These features collectively define the chemical behavior of the compound and its potential for derivatization.

The presence of multiple functional groups and a rigid heterocyclic core makes 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione an interesting scaffold for medicinal chemistry applications. The compound can engage in various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which may contribute to its binding to biological targets .

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. A common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction proceeds through the involvement of the acetyl methyl group and the amide carbonyl moiety, resulting in the formation of the fused pyridine ring.

There are four general approaches for synthesizing pyrido[2,3-d]pyrimidines starting from pyrimidine ring systems, all of which utilize an appropriately substituted 4-aminopyrimidine. The pyridine ring may be formed via the addition of three carbon atoms, which can be achieved through various chemical transformations . These traditional methods have been well-documented in the chemical literature and provide reliable routes to the target compound.

The reaction conditions typically require controlled temperatures and appropriate solvents such as ethanol or dimethyl sulfoxide (DMSO). The optimization of these conditions is crucial for achieving high yields of the desired product. Additionally, purification processes may involve recrystallization or chromatography to isolate the compound from by-products.

Modern Synthetic Strategies

Recent advances in synthetic methodologies have expanded the available approaches for preparing 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and related derivatives. One notable approach involves the reaction of 6-amino-1,3-dimethyluracil with α,β-unsaturated ketones such as 1,5-diphenyl-1,4-pentadien-3-one, 1,5-diphenyl-1,3-pentadien-5-one, or 1-benzoyl-1-butenoic acid . These reactions yield pyrido[2,3-d]pyrimidin-2,4-diones with various substitution patterns.

Another synthetic strategy involves the treatment of 6-aminouracils with substituted aminomethylene malondialdehyde. For example, Rashidi et al. prepared 6-(3,3-dimethyl-3H-indol-2-yl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones through this approach . This method offers an alternative route to structurally diverse pyrido[2,3-d]pyrimidine derivatives.

The reaction of 6-aminopyrimidines with α,β-unsaturated ketones represents another valuable synthetic approach. This reaction is proposed to involve nucleophilic attack by the amino group of the 6-aminopyrimidines on the carbonyl carbon of the α,β-unsaturated ketones, forming Schiff's base adducts, followed by cyclization and oxidation to give pyrido[2,3-d]pyrimidines . Alternatively, the reaction may proceed via a Michael addition followed by cyclization to afford a dihydropyridine adduct, which subsequently undergoes auto-oxidation to yield the fully aromatic pyridine derivative .

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is predominantly governed by its functional groups and heterocyclic system. The hydroxyl group at position 5 can participate in various transformations, including esterification, etherification, and oxidation reactions. These modifications can significantly alter the compound's properties and biological activities.

The carbonyl groups at positions 2 and 4 can undergo typical carbonyl reactions, including nucleophilic addition and reduction. These transformations provide access to a range of derivatives with modified functional groups. Additionally, the nitrogen atoms in the heterocyclic system offer sites for alkylation, acylation, and coordination with metal ions, further expanding the chemical diversity that can be achieved from this scaffold.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields and selectivity. The strategic manipulation of these functional groups allows for the design of derivatives with tailored properties for specific applications.

Synthesis of Complex Derivatives

The pyrido[2,3-d]pyrimidine scaffold serves as a valuable building block for constructing more complex molecular architectures. Research has demonstrated the synthesis of elaborate derivatives such as dihydrofuropyrido[2,3-d]pyrimidines, which incorporate additional ring systems fused to the core structure . These compounds have been prepared through various methods, including reactions with aromatic aldehydes and other electrophilic substrates.

For example, the synthesis of 5-hydroxy-7-(4-methoxybenzoyl)-1,3-dimethyl-6-phenyl-6,7-dihydrofuro[3',2':5,6]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been reported, demonstrating the potential for creating structurally diverse compounds based on the pyrido[2,3-d]pyrimidine core . Such derivatives may exhibit enhanced or altered biological activities compared to the parent compound.

The development of such complex derivatives represents an important aspect of research on pyrido[2,3-d]pyrimidines, as it allows for the exploration of structure-activity relationships and the optimization of properties for specific applications. The ability to selectively modify the core structure provides valuable flexibility for drug design and development efforts .

Biological Activities and Applications

Overview of Biological Activities

Pyrido[2,3-d]pyrimidines, including 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives, have demonstrated a wide spectrum of biological activities. These compounds have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties, making them versatile candidates for drug development .

The biological significance of these compounds extends to their ability to interact with various enzymes and cellular targets. Pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of several enzymes, including dihydrofolate reductase (DHFR), tyrosine kinase, and cyclin-dependent kinase 4 (CDK4) . These enzymatic interactions underlie many of the observed pharmacological effects and highlight the potential of these compounds as therapeutic agents.

Additionally, some pyrido[2,3-d]pyrimidine derivatives have shown promise as antihypertensive agents, calcium channel antagonists, and antileishmanial compounds . This diverse range of biological activities underscores the versatility of the pyrido[2,3-d]pyrimidine scaffold and its potential applications across multiple therapeutic areas.

Anticancer Activity and Enzyme Inhibition

Research has specifically investigated pyrido[2,3-d]pyrimidine-2,4-dione derivatives as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), an enzyme implicated in cancer cell survival and proliferation . In a series of synthetic derivatives, structure-activity relationship studies revealed that ethyl group at position R₁, CONH₂ at position R₂, and cyclopropyl at position R₃ were optimal for activity against eEF-2K .

Two compounds from this series demonstrated particularly promising activity, with IC₅₀ values of 420 nM and.930 nM against eEF-2K . Importantly, these compounds were found to reduce eEF-2K activity in MDA-MB-231 breast cancer cells, suggesting potential applications in cancer treatment . These findings highlight the importance of specific structural features in determining biological activity and provide valuable guidance for the design of more potent derivatives.

The inhibition of eEF-2K represents just one of the potential anticancer mechanisms of pyrido[2,3-d]pyrimidine derivatives. Other reported mechanisms include the inhibition of tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell cycle regulation and signal transduction . This multi-target potential makes pyrido[2,3-d]pyrimidines attractive candidates for cancer drug development.

Antimicrobial and Other Activities

Beyond their anticancer properties, pyrido[2,3-d]pyrimidines have shown significant antimicrobial activities against various pathogens. These compounds have been investigated for their potential applications as antibacterial, antifungal, and antiparasitic agents . The molecular mechanisms underlying these antimicrobial effects may involve the inhibition of essential enzymes in microbial metabolism, such as dihydrofolate reductase.

Additionally, the anti-inflammatory and analgesic properties of certain pyrido[2,3-d]pyrimidine derivatives suggest potential applications in treating inflammatory conditions and pain . The antiviral activities reported for some compounds in this class further expand their potential therapeutic scope, possibly allowing for the development of novel antiviral agents.

The diverse biological activities associated with pyrido[2,3-d]pyrimidines demonstrate the versatility of this scaffold and its value in medicinal chemistry. Through strategic structural modifications, researchers can potentially optimize compounds for specific therapeutic applications, improving potency, selectivity, and pharmacokinetic properties .

Analytical Characterization

Spectroscopic Analysis

The characterization of 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the hydrogen and carbon environments within the molecule, helping to confirm its structural features.

For related pyrido[2,3-d]pyrimidine derivatives, ¹H NMR data has been reported in the literature. For instance, the ¹H NMR spectrum of 7-(4-bromobenzoyl)-5-hydroxy-1,3-dimethyl-6-(4-nitrophenyl)-6,7-dihydrofuro[3',2':5,6]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione shows characteristic signals at δ 3.22 (3H, s, CH₃), 3.48 (3H, s, CH₃), and 12.46 (1H, s, OH), confirming the presence of the methyl groups and hydroxyl functionality .

Infrared (IR) spectroscopy provides complementary information about functional groups present in the molecule. Typical IR absorptions for pyrido[2,3-d]pyrimidine-2,4-diones include bands around 3383 cm⁻¹ (OH stretch), 1699 cm⁻¹ (C=O stretch), and 1618 cm⁻¹ (aromatic vibrations) . These spectral features assist in confirming the presence of key functional groups in the structure.

Mass spectrometry is another essential technique for characterizing 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, providing information about its molecular weight and fragmentation pattern. For this compound, the expected molecular ion would appear at m/z 207, corresponding to its molecular weight.

Current Research Trends and Future Directions

Recent Advances in Synthesis and Applications

Recent research on pyrido[2,3-d]pyrimidines has focused on developing more efficient and environmentally friendly synthetic methods, expanding the scope of structural modifications, and exploring new biological applications. Eco-friendly approaches, such as the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water, represent an important trend toward more sustainable chemistry practices .

In terms of biological applications, significant progress has been made in investigating pyrido[2,3-d]pyrimidine derivatives as enzyme inhibitors, particularly targeting enzymes implicated in cancer and other diseases. The identification of compounds with nanomolar IC₅₀ values against eEF-2K demonstrates the potential of this scaffold for developing potent and selective inhibitors .

Structure-activity relationship studies have provided valuable insights into the structural features necessary for specific biological activities, guiding the rational design of more effective compounds . These studies highlight the importance of strategic substitution patterns in optimizing activity against targeted enzymes and receptors.

Challenges and Future Opportunities

Despite the progress in pyrido[2,3-d]pyrimidine research, several challenges remain. The development of more selective compounds with improved pharmacokinetic properties represents an ongoing challenge in drug design. Additionally, the lack of crystal structures for some target enzymes, such as eEF-2K, complicates structure-based design efforts .

Future research opportunities include the integration of computational approaches with experimental studies to overcome these challenges. As noted in the literature regarding eEF-2K inhibitors, "the knowledge of the structural features from this preliminary series of analogs along with in-depth computer modeling should yield insights to develop a more potent eEF-2K inhibitor" . This statement highlights the value of combining multiple approaches to advance drug discovery efforts.

The exploration of novel hybrid molecules, combining the pyrido[2,3-d]pyrimidine scaffold with other pharmacologically active moieties, represents another promising direction for future research. Such hybrid compounds might exhibit enhanced potency, improved selectivity, or dual mechanisms of action, potentially leading to more effective therapeutic agents .

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